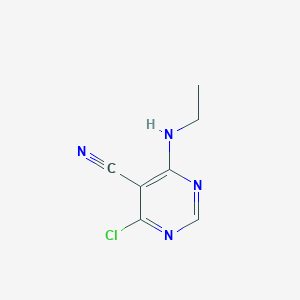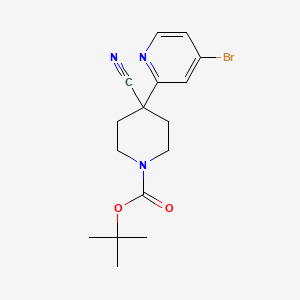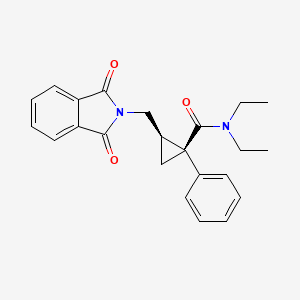![molecular formula C12H8N6 B13094957 3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine CAS No. 59742-90-4](/img/structure/B13094957.png)
3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Bi[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of fused triazole-pyridine systems. These compounds are known for their unique structural features and potential applications in various fields of science and industry. The compound is characterized by the fusion of two triazole rings with a pyridine ring, forming a complex and stable structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bi[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of diazo compounds as intermediates. The process often involves the reaction of 1,2,3-triazole derivatives with pyridine derivatives under controlled conditions to form the desired fused ring system .
Industrial Production Methods: Industrial production of 3,3’-Bi[1,2,3]triazolo[1,5-a]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Bi[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3,3’-Bi[1,2,3]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3’-Bi[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can vary depending on the specific application and target molecule.
Comparison with Similar Compounds
- 1,2,3-Triazolo[1,5-a]pyrazine
- 1,2,3-Triazolo[4,5-b]pyridazine
- 1,2,3-Triazolo[4,5-c]pyridazine
Comparison: 3,3’-Bi[1,2,3]triazolo[1,5-a]pyridine is unique due to its fused triazole-pyridine structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
CAS No. |
59742-90-4 |
|---|---|
Molecular Formula |
C12H8N6 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
3-(triazolo[1,5-a]pyridin-3-yl)triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H8N6/c1-3-7-17-9(5-1)11(13-15-17)12-10-6-2-4-8-18(10)16-14-12/h1-8H |
InChI Key |
UMXQFPUSCIAWFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=NN2C=C1)C3=C4C=CC=CN4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B13094896.png)
![3,4,5,9-Tetrahydropyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13094912.png)


![7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13094936.png)






